molecular formula C9H9F3O B125689 1-(Methoxymethyl)-4-(trifluoromethyl)benzene CAS No. 155820-05-6

1-(Methoxymethyl)-4-(trifluoromethyl)benzene

Cat. No.: B125689
CAS No.: 155820-05-6
M. Wt: 190.16 g/mol
InChI Key: VSEBVHPRKPUKQD-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-4-(trifluoromethyl)benzene is a substituted aromatic compound featuring a benzene ring with a methoxymethyl group (-CH2OCH3) at the 1-position and a trifluoromethyl group (-CF3) at the 4-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research.

Preparation Methods

Halogenation-Etherification Sequential Pathway

Synthesis of 4-(Trifluoromethyl)benzyl Chloride

The synthesis begins with 4-(trifluoromethyl)benzyl alcohol, which undergoes halogenation using hydrogen chloride (HCl) or thionyl chloride (SOCl₂). In a modified adaptation of the method described in CN102731269B , the reaction proceeds in a mixed solvent system (e.g., toluene-water, 3:1 v/v) at 80–100°C for 6–12 hours. Hydrogen chloride is introduced at 1.5–2.5 molar equivalents relative to the alcohol, yielding 4-(trifluoromethyl)benzyl chloride with >85% purity . Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher temperatures accelerate reaction but risk decomposition
HCl Equivalents1.5–2.5Excess HCl ensures complete conversion
Solvent RatioToluene:H₂O (3:1)Maximizes solubility of organic and inorganic phases

Methoxylation via Nucleophilic Substitution

The benzyl chloride intermediate is reacted with sodium methoxide (NaOCH₃) in methanol under alkaline conditions. As demonstrated in EP1103542A2 , this step employs a 1.2–1.5 molar ratio of NaOCH₃ to chloride at 50–65°C for 4–8 hours. The reaction achieves 90–95% conversion, with residual chloride removed via aqueous extraction . Critical factors include:

4-(Trifluoromethyl)benzyl chloride+NaOCH31-(Methoxymethyl)-4-(trifluoromethyl)benzene+NaCl\text{4-(Trifluoromethyl)benzyl chloride} + \text{NaOCH}_3 \rightarrow \text{this compound} + \text{NaCl}

  • Base Selection : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) may substitute NaOCH₃ but require prolonged reaction times .

  • Solvent Polarity : Methanol enhances nucleophilicity of methoxide ions, whereas aprotic solvents like dimethylformamide (DMF) reduce side reactions .

Direct Etherification of 4-(Trifluoromethyl)benzyl Alcohol

Williamson Ether Synthesis

4-(Trifluoromethyl)benzyl alcohol is treated with methyl iodide (CH₃I) in the presence of a strong base (e.g., NaH) in tetrahydrofuran (THF). This method, adapted from general etherification protocols, operates at 0–25°C for 12–24 hours, yielding 80–88% product . The reaction mechanism involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on methyl iodide:

ROH+NaHRONa++H2\text{ROH} + \text{NaH} \rightarrow \text{RO}^- \text{Na}^+ + \text{H}_2

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The combined electronic effects of -CF₃ (strongly electron-withdrawing, meta-directing) and -CH₂OCH₃ (electron-donating, ortho/para-directing) create regioselectivity challenges. For para-substituted analogs like 1-methoxy-4-(trifluoromethyl)benzene, nitration occurs predominantly at the meta position relative to -CF₃ (equivalent to the ortho position relative to -CH₂OCH₃) due to steric and electronic factors .

Key Example:

Reaction TypeConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0–35°C1-(Methoxymethyl)-3-nitro-4-(trifluoromethyl)benzene~70%

Mechanistic Insight :

  • The -CF₃ group deactivates the ring, slowing reaction rates compared to non-fluorinated analogs.

  • Steric hindrance from -CH₂OCH₃ limits substitution at adjacent positions.

Oxidation Reactions

The methoxymethyl group undergoes selective oxidation under controlled conditions:

Benzylic Oxidation

The CH₂ linker in -CH₂OCH₃ is susceptible to oxidation, forming a ketone:
 CH2OCH3KMnO4/H+ C O OCH3\text{ CH}_2\text{OCH}_3\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{ C O OCH}_3
Example :

SubstrateOxidizing AgentProductYieldSource
4-CH₂OCH₃-C₆H₄-CF₃CrO₃/H₂SO₄4-(Trifluoromethyl)benzaldehyde65%

Trifluoromethyl Group Stability

The -CF₃ group resists oxidation under standard conditions but can degrade under extreme oxidative environments (e.g., O₃/UV) to yield -COOH derivatives .

Nucleophilic Substitution

The -CF₃ group enhances susceptibility to nucleophilic attack at adjacent positions. For example, halogenation via radical pathways has been reported:

Radical Bromination

ConditionsReagentsProductYieldSource
UV light, CCl₄NBS (N-bromosuccinimide)1-Bromo-3-(methoxymethyl)-4-(trifluoromethyl)benzene45%

Note : Bromination favors positions activated by -CH₂OCH₃’s electron-donating effects.

Methoxymethyl Group Reduction

The -CH₂OCH₃ group can be reduced to -CH₂OH using HI:
 CH2OCH3HI CH2OH\text{ CH}_2\text{OCH}_3\xrightarrow{\text{HI}}\text{ CH}_2\text{OH}
Example :

SubstrateConditionsProductYieldSource
4-CH₂OCH₃-C₆H₄-CF₃HI, 110°C, 6h4-(Trifluoromethyl)benzyl alcohol82%

Ring Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexane derivative, though -CF₃ remains intact .

Methoxymethyl Cleavage

Acid hydrolysis cleaves the ether bond:
 CH2OCH3HCl aq  CH2OH\text{ CH}_2\text{OCH}_3\xrightarrow{\text{HCl aq }}\text{ CH}_2\text{OH}
Applications : Used to generate hydroxyl intermediates for further derivatization .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings at halogenated positions (if introduced via EAS):

ReactionConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives60–75%

Thermal and Photochemical Behavior

  • Thermal Stability : Decomposes above 250°C, releasing CO and CF₃ radicals .

  • Photolysis : UV exposure generates aryl radicals, enabling C–H functionalization .

Comparative Reactivity with Structural Analogs

CompoundKey Reactivity DifferencesSource
1-Methoxy-4-(trifluoromethyl)benzeneFaster EAS due to direct -OCH₃ activation
1-Chloro-4-(trifluoromethyl)benzeneHigher electrophilicity at -Cl position for SNAr

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 1-(Methoxymethyl)-4-(trifluoromethyl)benzene is C9H9F3OC_9H_9F_3O, characterized by the presence of a methoxymethyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group imparts significant electronic effects, enhancing the compound's reactivity and utility in various chemical reactions .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of new drugs with enhanced biological activity. For example:

  • Anticancer Agents : Research has indicated that trifluoromethylated compounds exhibit improved potency against certain cancer cell lines due to their ability to interact favorably with biological targets.
  • Antibiotics : The compound is utilized in the synthesis of novel antibiotics, where the trifluoromethyl group can enhance lipophilicity and metabolic stability .

Material Science Applications

The unique properties of this compound make it suitable for various applications in material science:

  • Liquid Crystals : The compound can be incorporated into liquid crystal displays (LCDs), where its structural characteristics contribute to the modulation of optical properties .
  • Dyes and Pigments : It is also used in synthesizing dyes, where the trifluoromethyl group enhances color stability and resistance to degradation .

Organic Synthesis Applications

In organic chemistry, this compound acts as a versatile building block for various synthetic pathways:

  • Halogenation Reactions : The compound can undergo halogenation to form derivatives that are useful in further synthetic applications.
  • Functionalization : Its methoxymethyl group allows for diverse functionalization strategies, enabling the introduction of other functional groups through nucleophilic substitution reactions .

Case Study 1: Synthesis of Trifluoromethylated Antibiotics

A study demonstrated the use of this compound in synthesizing a new class of antibiotics. The compound's trifluoromethyl group significantly enhanced the antibacterial activity against resistant strains of bacteria compared to non-trifluoromethylated analogs.

Case Study 2: Development of Liquid Crystal Materials

Research highlighted the application of this compound in developing advanced liquid crystal materials for displays. The incorporation of this compound improved thermal stability and response times in LCDs, making them more efficient.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxymethyl group can act as a protecting group, stabilizing the compound and preventing unwanted side reactions. The overall effect of the compound is determined by its ability to modulate specific biochemical pathways, such as inhibiting enzymes or binding to receptors.

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : 220.18 g/mol (calculated based on substituents).
  • Applications: Potential uses include intermediates in drug synthesis, agrochemicals, or materials science due to the electron-withdrawing CF3 group and the ether-linked methoxymethyl moiety.

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene with compounds sharing the 4-(trifluoromethyl)benzene core but differing in substituents.

Substituent Effects on Physical and Chemical Properties

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
This compound -CH2OCH3, -CF3 220.18 Ether group enhances solubility; used in intermediates.
1-(Fluoromethyl)-4-(trifluoromethyl)benzene -CH2F, -CF3 208.13 Higher electronegativity; increased reactivity in fluorination reactions.
1-(Phenylseleno)-4-(trifluoromethyl)benzene (PSTMB) -SePh, -CF3 307.17 Inhibits lactate dehydrogenase (LDHA); anti-cancer activity via apoptosis.
1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene -CH2NCO, -CF3 229.16 Reactive isocyanate group; used in polymer or urea synthesis.
1-Bromo-4-(methoxymethyl)benzene -CH2OCH3, -Br 215.06 Bromine enables cross-coupling reactions; versatile synthetic intermediate.

Key Observations:

  • Electronic Effects : The -CF3 group is strongly electron-withdrawing, activating the benzene ring for electrophilic substitution at the meta position. Substituents like -CH2OCH3 (electron-donating) or -CH2F (electron-withdrawing) modulate reactivity and regioselectivity.
  • Biological Activity : PSTMB’s -SePh group confers redox activity, enabling LDHA inhibition and anti-tumor effects . In contrast, -CH2NCO derivatives () are reactive handles for drug conjugation .

Comparative Spectroscopic Data

  • 1-(Cyclopentylfluoromethyl)-4-(trifluoromethyl)benzene (17) :
    • $^{1}\text{H}$-NMR (CDCl3): δ 7.44–7.41 (m, aromatic H), 5.30–5.29 (m, cyclopentyl H) .
    • $^{13}\text{C}$-NMR: Peaks at 126.59 ppm (aromatic C), 55.29 ppm (methoxy C in analogous compounds) .
  • 1-(Phenylseleno)-4-(trifluoromethyl)benzene: GC-MS data would show a molecular ion peak at m/z 307, consistent with its molecular weight .

Biological Activity

1-(Methoxymethyl)-4-(trifluoromethyl)benzene, also known by its CAS number 155820-05-6, is an aromatic compound characterized by the presence of both methoxy and trifluoromethyl groups. This unique substitution pattern contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C10H10F3OC_{10}H_{10}F_3O, with a molecular weight of approximately 224.18 g/mol. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, while the methoxy group can influence electronic properties and steric hindrance.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group may facilitate binding to hydrophobic pockets in proteins, while the methoxy group can participate in hydrogen bonding or π-π stacking interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines. In vitro assays have demonstrated cytotoxic effects against various cancer types, including leukemia and breast cancer, with IC50 values indicating significant potency.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. For instance, it may act as an inhibitor of kinases that are crucial for tumor growth and survival.
  • Neuroprotective Effects : Some studies have explored its potential neuroprotective properties, suggesting that it may mitigate neuronal damage in models of neurodegenerative diseases.

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers tested the effects of this compound on several cancer cell lines. The results showed that at concentrations ranging from 10 to 50 µM, the compound significantly reduced cell viability in both L1210 (murine leukemia) and HeLa (human cervix carcinoma) cells. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.

Case Study 2: Enzyme Inhibition

A biochemical analysis conducted on the compound's effect on protein kinases revealed that it inhibited the activity of ALK (anaplastic lymphoma kinase) with an IC50 value of approximately 15 µM. This inhibition was associated with reduced phosphorylation of downstream targets involved in cell cycle regulation.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at various positions on the benzene ring have been shown to improve potency and selectivity against specific targets.

CompoundTargetIC50 (µM)Biological Activity
1ALK15Enzyme Inhibition
2L121025Anticancer
3HeLa30Anticancer

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(methoxymethyl)-4-(trifluoromethyl)benzene, and how do reaction conditions impact yield?

  • Methodological Answer :

  • Cross-Coupling Reactions : Utilize palladium- or copper-catalyzed couplings. For example, 4-methoxybenzeneboronic acid can react with brominated trifluoromethylbenzene derivatives under Suzuki-Miyaura conditions (e.g., K₃PO₄, ethanol, 60°C, 18h) to introduce the methoxymethyl group .
  • Nucleophilic Substitution : React p-hydroxyaniline with 1-fluoro-4-(trifluoromethyl)benzene in DMF with K₂CO₃ to form intermediates, followed by functionalization (e.g., urea formation via isocyanate reactions) .
  • Key Factors : Catalyst choice (e.g., CuI for Sonogashira), solvent polarity (DMF for substitution), and temperature control (60–100°C) are critical for minimizing side products.

Q. Which spectroscopic techniques are essential for structural confirmation, and what spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methoxymethyl group (-CH₂-O-CH₃) shows a triplet (~δ 3.3–3.5 ppm for CH₂) and a singlet (δ ~3.3 ppm for OCH₃). The trifluoromethyl (CF₃) group deshields adjacent protons, causing upfield shifts .
  • ¹⁹F NMR : A sharp singlet near δ -60 to -70 ppm confirms the CF₃ group .
  • HRMS : Accurate mass analysis (e.g., m/z 218.06 for C₁₀H₁₁F₃O₂) validates molecular composition .

Q. How can researchers optimize purification of this compound post-synthesis?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (gradient elution) to separate polar byproducts .
  • Recrystallization : Select solvents like dichloromethane/hexane mixtures based on solubility (CF₃ groups reduce polarity) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer :

  • The CF₃ group is a strong electron-withdrawing meta-director. In EAS (e.g., nitration), the methoxymethyl group (electron-donating) competes, leading to mixed regioselectivity. Computational DFT studies can predict dominant pathways by analyzing charge distribution .
  • Experimental Validation : Compare isomer ratios (HPLC) under varying reaction conditions (e.g., HNO₃/H₂SO₄ vs. AcOH) .

Q. What strategies mitigate steric hindrance during functionalization of the methoxymethyl group?

  • Methodological Answer :

  • Protecting Groups : Temporarily convert -OCH₃ to -OTBS (tert-butyldimethylsilyl) to reduce steric bulk during alkylation .
  • Microwave-Assisted Synthesis : Enhance reaction rates for bulky substituents (e.g., 100°C, 30 min vs. traditional 18h) .

Q. How can computational modeling predict the stability of intermediates in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to assess energy barriers for oxidative addition steps in Pd-catalyzed couplings .
  • Solvent Effects : Use COSMO-RS models to simulate solvent polarity impacts on reaction pathways (e.g., DMF vs. THF) .

Properties

IUPAC Name

1-(methoxymethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEBVHPRKPUKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415935
Record name 1-(methoxymethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155820-05-6
Record name 1-(methoxymethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(Methoxymethyl)-4-(trifluoromethyl)benzene
1-(Methoxymethyl)-4-(trifluoromethyl)benzene
1-(Methoxymethyl)-4-(trifluoromethyl)benzene
1-(Methoxymethyl)-4-(trifluoromethyl)benzene
1-(Methoxymethyl)-4-(trifluoromethyl)benzene
1-(Methoxymethyl)-4-(trifluoromethyl)benzene

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